Fmoc-alpha-methyl-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

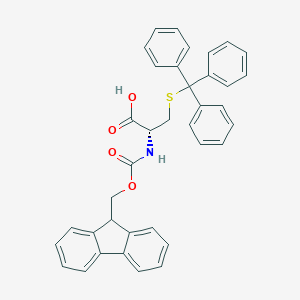

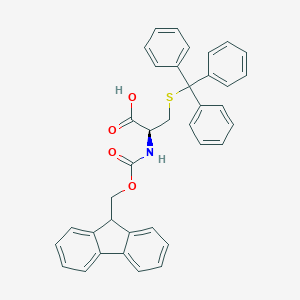

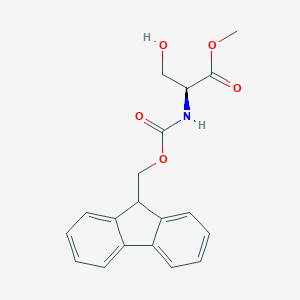

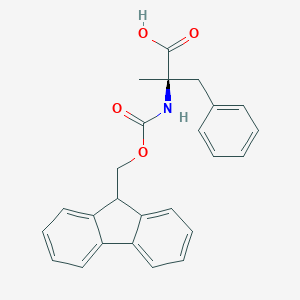

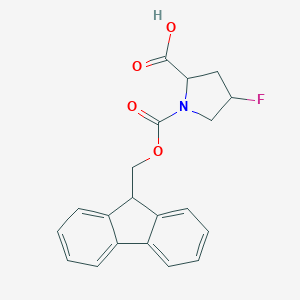

Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research . It has a molecular weight of 401.45 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid .

Molecular Structure Analysis

The InChI code for Fmoc-alpha-methyl-D-phenylalanine is 1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-D-phenylalanine is a solid at room temperature . Its optical rotation is [a]D20 = -55 ± 3 º (C=1 in DMF) .Scientific Research Applications

Fmoc-alpha-methyl-D-phenylalanine: A Comprehensive Analysis of Scientific Research Applications

Proteomics Research: Fmoc-alpha-methyl-D-phenylalanine is a valuable fmoc protected phenylalanine derivative utilized in proteomics research. This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s protective group plays a crucial role in peptide synthesis, which is fundamental in examining protein interactions and expressions within proteomics .

Ocular Drug Delivery: This compound has been used in the development of bioinspired self-assembly supramolecular hydrogels aimed at ocular drug delivery systems. These hydrogels can provide a controlled release of medication directly to the eye, potentially improving treatment for various ocular diseases .

Tissue Engineering: Fmoc-diphenylalanine, a related compound, has shown potential in tissue engineering applications. Its ability to form hybrid materials could be beneficial in creating scaffolds that support tissue regeneration and repair .

Drug Delivery Systems: The self-assembly properties of Fmoc-protected phenylalanine derivatives make them suitable for constructing hydrogels that can be used as drug delivery systems. These systems can encapsulate drugs and release them at targeted sites within the body .

Catalysis: The structural features of Fmoc-diphenylalanine-based materials can be tailored for catalytic applications. This could involve using these materials as catalysts in chemical reactions, potentially enhancing reaction rates or selectivity .

Supramolecular Nanostructures: Modifications like methyl groups introduced onto the α carbons of Fmoc-dipeptides can significantly influence the morphology of supramolecular nanostructures. This has implications for designing materials with specific properties at the nanoscale .

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-alpha-methyl-D-phenylalanine to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-alpha-methyl-D-phenylalanine are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Result of Action

The primary result of Fmoc-alpha-methyl-D-phenylalanine’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .

Action Environment

The action of Fmoc-alpha-methyl-D-phenylalanine is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-methyl-D-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

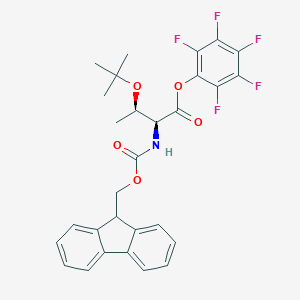

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)